

Technical Guide: Clomiphene-d5 Citrate in Bioanalytical Applications

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Compound of Interest

Compound Name: Clomiphene-d5 Citrate

CAS No.: 1217200-17-3

Cat. No.: B565395

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Executive Summary

Clomiphene-d5 Citrate (CAS: 1217200-17-3) is the stable isotope-labeled analog of Clomiphene Citrate, a Selective Estrogen Receptor Modulator (SERM). In modern drug development and forensic toxicology, it serves as the "Gold Standard" Internal Standard (IS) for the quantification of Clomiphene in complex biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide addresses the critical technical requirements for utilizing **Clomiphene-d5 Citrate** to eliminate matrix effects, ensure regulatory compliance (FDA/EMA/WADA), and achieve high-sensitivity quantification in pharmacokinetic (PK) and anti-doping workflows.

Chemical & Physical Profile

Understanding the isotopic stability and physicochemical properties is prerequisite to method development. Clomiphene-d5 typically carries five deuterium atoms on one of the phenyl rings, shifting the precursor mass by +5 Da while retaining identical chromatographic behavior to the analyte.

Table 1: Comparative Physicochemical Data

Property	Clomiphene Citrate (Analyte)	Clomiphene-d5 Citrate (Internal Standard)
Molecular Formula	C ₂₆ H ₂₈ ClNO[1] • C ₆ H ₈ O ₇	C ₂₆ H ₂₃ D ₅ ClNO • C ₆ H ₈ O ₇
Molar Mass (Salt)	598.09 g/mol	~603.12 g/mol
Monoisotopic Mass (Free Base)	405.19 Da	410.22 Da
pKa	~9.6 (Amine)	~9.6 (Amine)
LogP	~6.0 (High Lipophilicity)	~6.0 (Identical retention time)
Solubility	Methanol, DMSO, Ethanol	Methanol, DMSO, Ethanol
Isotopic Purity	N/A	Typically ≥ 99% atom D

Core Application: LC-MS/MS Internal Standard Mechanism of Error Correction

The primary utility of Clomiphene-d5 is its ability to co-elute with the target analyte. In Electrospray Ionization (ESI), matrix components (phospholipids, salts) often suppress or enhance ionization efficiency. Because the d5-analog experiences the exact same instantaneous environment as the analyte in the ion source, the ratio of their signals remains constant, correcting for these fluctuations.

Mass Spectrometry Transitions (MRM)

The fragmentation pattern of Clomiphene relies on the cleavage of the C-O ether bond, releasing the stable diethylaminoethyl cation.

- Analyte Transition: m/z 406.2

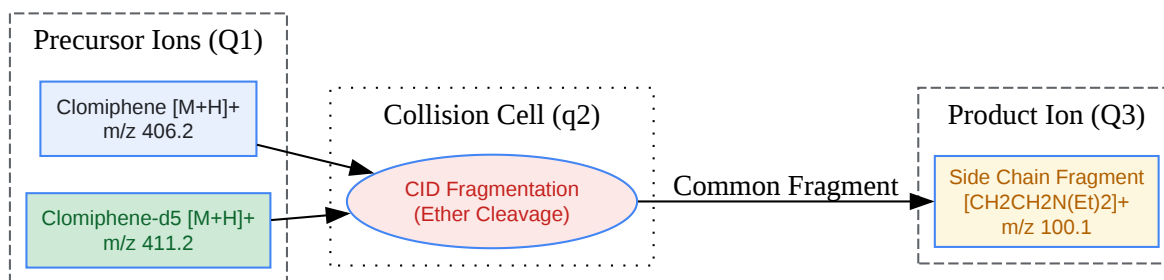
100.1

- IS Transition: m/z 411.2

100.1

Note on Specificity: The product ion (m/z 100.1) corresponds to the side chain

. Since the deuterium labeling is located on the phenyl ring, the fragment mass remains 100.1 for both the analyte and the IS. This is a standard and accepted approach, provided the precursor isolation windows are sufficiently narrow to prevent cross-talk.



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Figure 1: MS/MS Fragmentation logic showing the generation of the common quantitative fragment m/z 100.1 from both analyte and deuterated standard.

Experimental Protocols

This section details a validated workflow for extracting and quantifying Clomiphene from human plasma.

Stock Solution Preparation

- Stock A (IS): Dissolve 1 mg **Clomiphene-d5 Citrate** in 10 mL Methanol (100 $\mu\text{g/mL}$). Store at -20°C .
- Working IS: Dilute Stock A with 50:50 Methanol:Water to reach 50 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to protein precipitation for Clomiphene due to its high logP, providing cleaner extracts and lower background noise.

Step-by-Step Protocol:

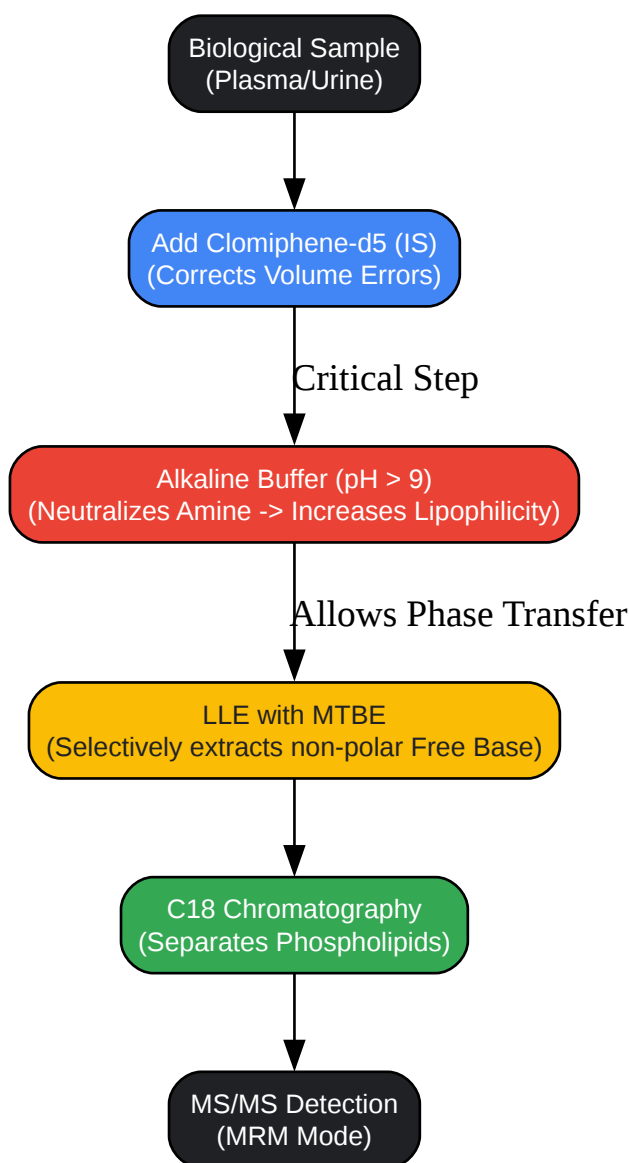
- Aliquot: Transfer 200 μ L of plasma into a glass tube.
- Spike: Add 20 μ L of Working IS (Clomiphene-d5). Vortex 10s.
- Buffer: Add 100 μ L Carbonate Buffer (pH 9.8) to ensure the amine is in the free base form for extraction.
- Extract: Add 2 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate.
- Agitate: Shaker for 10 mins; Centrifuge at 4000 rpm for 5 mins.
- Transfer: Transfer the organic (upper) layer to a clean tube.
- Dry: Evaporate to dryness under Nitrogen at 40°C.
- Reconstitute: Dissolve residue in 100 μ L Mobile Phase.

LC-MS/MS Conditions

Parameter	Setting
Column	C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	0-0.5 min: 30% B; 0.5-3.0 min: Ramp to 95% B; 3.0-4.0 min: Hold 95% B.
Ion Source	ESI Positive Mode
Capillary Voltage	3.5 kV

Logical Workflow & Causality

The following diagram illustrates the critical decision points in the analytical workflow, highlighting why specific steps (like pH adjustment) are mandatory for this specific molecule.



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Figure 2: Analytical workflow emphasizing the chemical logic of pH adjustment for efficient extraction.

Specific Use Cases & Regulatory Context

Anti-Doping (WADA)

Clomiphene is classified under S4 (Hormone and Metabolic Modulators).[2]

- Challenge: Detection of trace metabolites (hydroxy-clomiphene) weeks after ingestion.

- Role of d5-IS: Essential for confirming "Adverse Analytical Findings" (AAF). The retention time of the analyte must match the d5-IS within $\pm 1\%$ (or ± 0.1 min).
- Protocol Adjustment: Urine samples require Hydrolysis (β -glucuronidase) before LLE to cleave glucuronide conjugates.

Bioequivalence & PK Studies

- Isomerism: Clomiphene is a mixture of Zuclomiphene (cis) and Enclomiphene (trans).
- Advanced Method: While generic methods quantify "Total Clomiphene," high-end PK studies separate the isomers. Clomiphene-d5 typically elutes as a corresponding mixture or can be sourced as isomer-specific standards (e.g., Enclomiphene-d5).
- Requirement: FDA Bioanalytical Method Validation guidelines require IS response variability to be consistently monitored.

Troubleshooting & Best Practices

Cross-Talk (Isotopic Contribution)

Since the mass difference is only 5 Da, high concentrations of the analyte (ULOQ) may contribute to the IS channel if the mass resolution is poor, or naturally occurring isotopes of the analyte overlap.

- Solution: Ensure the concentration of Clomiphene-d5 is high enough to dwarf any isotopic contribution from the analyte, but not so high as to suppress ionization. A concentration of 50-100 ng/mL is typical.

Deuterium Exchange

- Risk: Deuterium on exchangeable positions (like -OH or -NH) can be lost in protic solvents.
- Mitigation: Clomiphene-d5 utilizes deuterium on the phenyl ring (C-D bonds), which are chemically stable and non-exchangeable under standard LC-MS conditions.

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